

"Tert-butyl 4-amino-2-fluorobenzoate" properties and structure

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Compound of Interest

Compound Name: *Tert-butyl 4-amino-2-fluorobenzoate*

Cat. No.: *B123334*

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An In-depth Technical Guide to **Tert-butyl 4-amino-2-fluorobenzoate**

This technical guide provides a comprehensive overview of the properties, structure, and applications of **tert-butyl 4-amino-2-fluorobenzoate**, a key building block in modern medicinal and agricultural chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and chemical synthesis.

Chemical Structure and Identity

Tert-butyl 4-amino-2-fluorobenzoate is an aromatic compound containing a benzoate core structure. It is substituted with a fluorine atom at the 2-position, an amino group at the 4-position, and features a tert-butyl ester functional group. The presence of the fluorine atom and the tert-butyl group significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and solubility, making it a valuable intermediate in the synthesis of bioactive molecules.^{[1][2]}

Caption: 2D Structure of **tert-butyl 4-amino-2-fluorobenzoate**.

Physicochemical and Spectroscopic Properties

The combination of the fluorinated benzene ring, the amino group, and the bulky tert-butyl ester confers specific properties to the molecule. Quantitative data is summarized below.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	140373-77-9	[3]
Molecular Formula	C ₁₁ H ₁₄ FNO ₂	[3][4]
Molecular Weight	211.24 g/mol	[1]
Appearance	Off-white to yellow crystalline powder	[1]
Purity	≥ 98% (HPLC)	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	The tert-butyl group generally enhances solubility in organic solvents.	[1]
Predicted XlogP	2.2	[4]
Storage Conditions	Store at 0-8 °C	[1]

Spectroscopic Data

While specific experimental spectra for **tert-butyl 4-amino-2-fluorobenzoate** are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.

Mass Spectrometry (Predicted) The following adducts are predicted for electrospray ionization mass spectrometry.

Adduct	m/z
[M+H] ⁺	212.10814
[M+Na] ⁺	234.09008
[M-H] ⁻	210.09358
[M] ⁺	211.10031
[Source: PubChem CID 10058989][4]	

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

- ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, a broad singlet for the amino (-NH₂) protons, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The aromatic signals would be split due to coupling with each other and with the fluorine atom.
- ¹³C NMR: The spectrum would display signals for the aromatic carbons (with C-F coupling), the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.
- ¹⁹F NMR: A single resonance would be expected for the fluorine atom, likely coupled to the adjacent aromatic protons.

Infrared (IR) Spectroscopy (Expected) Characteristic absorption bands would be expected for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the alkyl group, C=O stretching of the ester carbonyl, C-F stretching, and C-N stretching.

Synthesis and Experimental Protocols

Tert-butyl 4-amino-2-fluorobenzoate is typically synthesized from its corresponding carboxylic acid, 4-amino-2-fluorobenzoic acid. While a specific, published protocol for this exact molecule is not readily available, a general and representative procedure for tert-butyl esterification is provided below.

Representative Protocol: Acid-Catalyzed Esterification

This protocol is a general method for the synthesis of tert-butyl esters from carboxylic acids and should be adapted and optimized for the specific substrate.

- **Reaction Setup:** To a solution of 4-amino-2-fluorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask, add an excess of tert-butanol.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture. Alternatively, activating agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be used.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure **tert-butyl 4-amino-2-fluorobenzoate**.

Applications in Research and Development

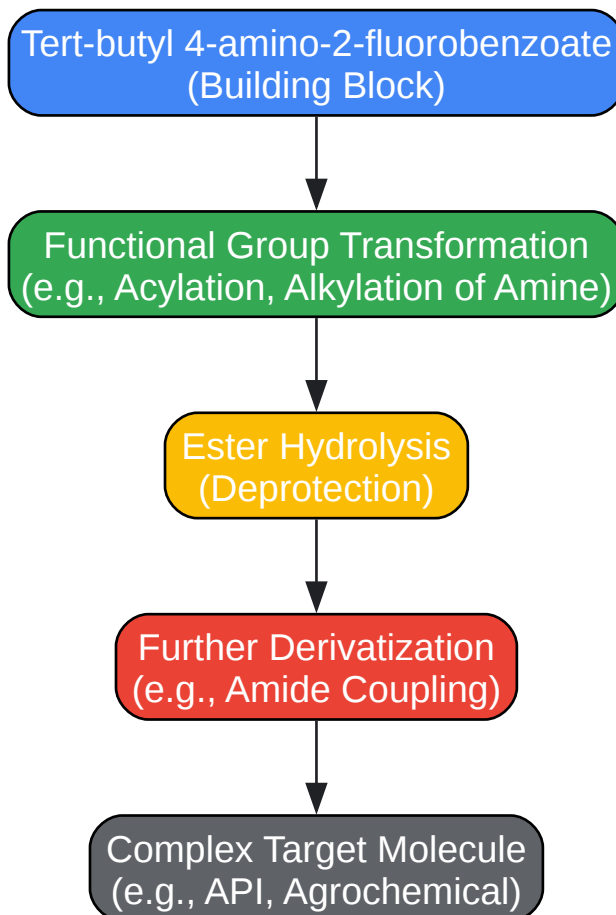
Tert-butyl 4-amino-2-fluorobenzoate is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.^[1]

- **Pharmaceutical Development:** It serves as a crucial building block for creating drug candidates.^[1] The aniline moiety can be further functionalized, for example, through amide bond formation, Sandmeyer reactions, or by serving as a nucleophile in substitution reactions. The ester can be hydrolyzed under acidic conditions to reveal the carboxylic acid for further coupling reactions.
- **Fluorinated Compounds:** The fluorine atom enhances molecular properties such as metabolic stability and binding affinity to biological targets.^[1] This makes the compound a desirable starting material for developing novel fluorinated therapeutics.

- Agrochemicals: Its application extends to the production of herbicides and pesticides, where its stability and the biological activity conferred by the fluoro-amino-benzoate core are beneficial.[1]

The general workflow for its use as a building block is illustrated in the diagram below.

Role of Tert-butyl 4-amino-2-fluorobenzoate in Synthesis



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Caption: General synthetic workflow utilizing the title compound.

Safety and Handling

Tert-butyl 4-amino-2-fluorobenzoate should be handled in accordance with standard laboratory safety procedures.

- Hazard Statements: H302 - Harmful if swallowed.[3]

- Precautionary Phrases: P101 - If medical advice is needed, have product container or label at hand.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
- Pictogram: GHS07 (Harmful/Irritant).[3]

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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